Benzyl 4-chloropiperidine-1-carboxylate
Overview
Description
Benzyl 4-chloropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 . It is used in research .
Molecular Structure Analysis
The molecular structure of Benzyl 4-chloropiperidine-1-carboxylate is represented by the formula C13H16ClNO2 . The exact structure would require more specific information or a detailed analysis which is not available at the moment.Physical And Chemical Properties Analysis
Benzyl 4-chloropiperidine-1-carboxylate has a molecular weight of 253.72 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Pharmaceutical Applications :
- Benzyl 4-chloropiperidine-1-carboxylate derivatives have been used as intermediates in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from easily available reagents. This method is suitable for industrial scale-up due to its simplicity and high yield (Chen Xin-zhi, 2011).
- Additionally, benzyl 4-chloropiperidine-1-carboxylate derivatives have been utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is beneficial for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Advanced Synthesis Techniques :
- Innovative methods, such as Cu(II)-promoted one-pot intramolecular chloroamination, have been developed to obtain 3-chloropiperidine compounds. This process includes subsequent rearrangement and has been confirmed by NMR and X-ray diffraction experiments (Run-Lin Li et al., 2013).
Industrial and Chemical Applications :
- Electrocarboxylation studies have been conducted on benzyl chlorides to understand the influence of operative parameters on selectivity and efficiency. This process is important for the production of carboxylic acids from benzyl chlorides and has applications in industrial chemistry (O. Scialdone et al., 2008).
Structural and Chemical Analysis :
- The crystal structure of related compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, has been analyzed, revealing intermolecular hydrogen bonds forming a porous three-dimensional network. This highlights the importance of structural analysis in understanding the properties and applications of these compounds (Juxian Wang et al., 2008).
properties
IUPAC Name |
benzyl 4-chloropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRYRJOZBTWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722952 | |
Record name | Benzyl 4-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chloropiperidine-1-carboxylate | |
CAS RN |
885274-98-6 | |
Record name | Phenylmethyl 4-chloro-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-chloropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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